

The Discovery and Initial Characterization of Cathepsin G: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cathepsin G(1-5)

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This technical guide provides an in-depth overview of the discovery and early-stage characterization of Cathepsin G (CTSG), a pivotal serine protease. Tailored for researchers, scientists, and professionals in drug development, this document details the historical context, biochemical properties, and initial experimental methodologies that defined our foundational understanding of this enzyme.

Historical Perspective and Discovery

The journey to identifying Cathepsin G began with early 20th-century investigations into proteolytic enzymes. In 1903, Sven Gustaf Hedin characterized two types of proteases from bovine spleen, an α -protease active under neutral conditions and a β -protease active in acidic environments[1][2]. Over a century later, it was suggested that Hedin's α -protease was likely the enzyme we now know as Cathepsin G[2].

The formal discovery and naming of Cathepsin G occurred in 1976 when Starkey and Barrett isolated a chymotrypsin-like enzyme, active at alkaline pH, from human spleen[1][3]. This 28 kDa serine protease was found to be one of three such enzymes stored in the azurophilic granules of neutrophils, alongside neutrophil elastase and proteinase 3[3]. Initially referred to as a chymotrypsin-like enzyme due to its activity, its official designation became Cathepsin G[3]. Early research also identified its presence in other myeloid cells, including primary human monocytes and various dendritic cells[4].

Initial Biochemical and Functional Characterization

Cathepsin G is a member of the S1 class of serine proteases, encoded by the CTSG gene on chromosome 14q11.2[3][4][5]. The preproenzyme is a 255-amino-acid polypeptide[3][4]. Its enzymatic activity relies on a classic catalytic triad of histidine (H57), aspartate (D102), and serine (S195) residues[3][6].

Early studies revealed several key characteristics:

- **Molecular Weight and Isoforms:** SDS-PAGE analysis of the purified protein from normal human neutrophils showed three distinct polypeptides with molecular weights of approximately 29.5, 30.0, and 31.0 kDa, indicating microheterogeneity[7]. Four isoforms (C1, C2, C3, and C4) have been described, with the first three containing an N-glycosylation site at asparagine-64[3].
- **pH Optimum:** The enzyme demonstrates activity across a broad pH range, with optimal activity observed between pH 7.0 and 8.0[3].
- **Dual Substrate Specificity:** A defining feature of Cathepsin G is its dual substrate specificity, combining both chymotrypsin-like and trypsin-like properties[8]. It preferentially cleaves peptide bonds after aromatic residues like phenylalanine (Phe) and basic residues such as lysine (Lys) and arginine (Arg) at the P1 position[3][8][9][10].
- **Cellular Localization and Function:** Cathepsin G is primarily stored in the azurophil granules of neutrophils[3][5]. Upon neutrophil activation at inflammatory sites, it is released into the extracellular space or can remain bound to the cell surface[4][11]. Its initial proposed functions included the killing and digestion of engulfed pathogens, remodeling of connective tissue, and participation in inflammatory responses[5][8]. It was also shown to have antimicrobial properties independent of its proteolytic activity, attributed to a cationic, arginine-rich region that interacts with bacterial surfaces[3].

Quantitative Data from Initial Studies

The following tables summarize the quantitative data from early characterization experiments.

Table 1: Early Reported Biochemical Properties of Human Cathepsin G

Property	Value	Source
Molecular Weight (SDS-PAGE)	29.5 - 31.0 kDa	[7]
Isoelectric Point (pI)	~8.0	[7]
Optimal pH	7.0 - 8.0	[3]
Catalytic Triad	H57, D102, S195	[3][6]

Table 2: Substrate Specificity of Human Cathepsin G for Tetrapeptide p-Nitroanilide Substrates (Suc-Ala-Ala-Pro-Aaa-pNA)

P1 Amino Acid (Aaa)	kcat/Km ($M^{-1}s^{-1}$)	Relative Activity	Source
Lysine (Lys)	1,100,000	1.00	[9]
Phenylalanine (Phe)	1,100,000	1.00	[9]
Arginine (Arg)	540,000	0.49	[9]
Leucine (Leu)	480,000	0.44	[9]
Methionine (Met)	120,000	0.11	[9]
Norleucine (Nle)	65,000	0.06	[9]
Norvaline (Nva)	50,000	0.05	[9]
Alanine (Ala)	2,000	0.002	[9]
Aspartic Acid (Asp)	<1,000	<0.001	[9]

Table 3: Inhibition of Human Cathepsin G by Cucurbita maxima Trypsin Inhibitor I (CMTI I) Mutants

CMTI I Mutant Position	Substitution	Association Constant (Ka) (M ⁻¹)	Source
Wild Type	-	1.0 x 10 ⁸	[9]
P2	Pro4 → Thr	~1.0 x 10 ⁹	[9]
P1'	Ile6 → Val	Deleterious	[9]
P1'	Ile6 → Asp	Deleterious	[9]
P3'	Met8 → Arg	7-fold decrease	[9]
P12'	Ala18 → Gly	~1.0 x 10 ⁹	[9]

Key Experimental Protocols

The following sections detail the methodologies employed in the initial isolation and functional characterization of Cathepsin G.

Protocol 1: Isolation and Purification of Cathepsin G from Human Neutrophils

This protocol is based on the methods described for purifying human neutrophil Cathepsin G, which yield a highly active enzyme preparation[7].

Objective: To isolate and purify active Cathepsin G from the azurophilic granules of human neutrophils.

Materials:

- Buffy coat preparations from normal human donors
- Dextran solution
- Hanks' balanced salt solution (HBSS)
- 0.2% NaCl solution
- 1.6% NaCl solution

- Extraction Buffer: 0.2 M Sodium Acetate, 1.0 M NaCl, pH 4.0
- Aprotinin-Sepharose affinity column
- CM-Cellulose ion-exchange column
- AcA44 gel filtration column
- Dialysis tubing
- Spectrophotometer

Methodology:

- Neutrophil Isolation:
 - Isolate neutrophils from buffy coats by Dextran sedimentation of erythrocytes.
 - Lyse remaining erythrocytes by brief hypotonic shock using 0.2% NaCl, followed by restoration of isotonicity with 1.6% NaCl.
 - Wash the resulting neutrophil pellet with HBSS.
- Granule Extraction:
 - Resuspend the purified neutrophil pellet in the high-salt Extraction Buffer (0.2 M Sodium Acetate, 1.0 M NaCl, pH 4.0).
 - Homogenize the suspension to disrupt the cells and release granule contents.
 - Centrifuge at high speed to pellet cellular debris. Collect the supernatant containing the granule proteins.
- Aprotinin-Sepharose Affinity Chromatography:
 - Apply the granule extract to an Aprotinin-Sepharose column equilibrated with the Extraction Buffer.
 - Wash the column extensively with the same buffer to remove unbound proteins.

- Elute the bound Cathepsin G using a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5). Immediately neutralize the eluted fractions.
- CM-Cellulose Ion-Exchange Chromatography:
 - Dialyze the pooled, active fractions from the affinity step against a low-salt buffer (e.g., 50 mM Sodium Acetate, pH 5.5).
 - Apply the dialyzed sample to a CM-Cellulose column equilibrated with the same buffer.
 - Elute the bound proteins using a linear salt gradient (e.g., 0 to 1.0 M NaCl in the same buffer).
 - Collect fractions and assay for Cathepsin G activity.
- AcA44 Gel Filtration Chromatography:
 - Pool the active fractions from the ion-exchange step and concentrate them.
 - Apply the concentrated sample to an AcA44 gel filtration column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
 - Elute the proteins and collect fractions. This step is crucial for separating active, higher molecular weight forms of Cathepsin G from inactive, lower molecular weight species[7].
- Purity Assessment and Storage:
 - Analyze the purity of the final preparation by SDS-PAGE.
 - Determine the protein concentration using a standard method (e.g., absorbance at 280 nm).
 - Store the purified enzyme at -20°C or lower.

Protocol 2: Assay for Cathepsin G Activity using a Chromogenic Substrate

This protocol measures the enzymatic activity of purified Cathepsin G or Cathepsin G in biological samples using a specific chromogenic substrate.

Objective: To quantify the proteolytic activity of Cathepsin G.

Materials:

- Purified Cathepsin G or sample of interest
- Assay Buffer: 160 mM Tris-HCl, 1.6 M NaCl, pH 7.4
- Chromogenic Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

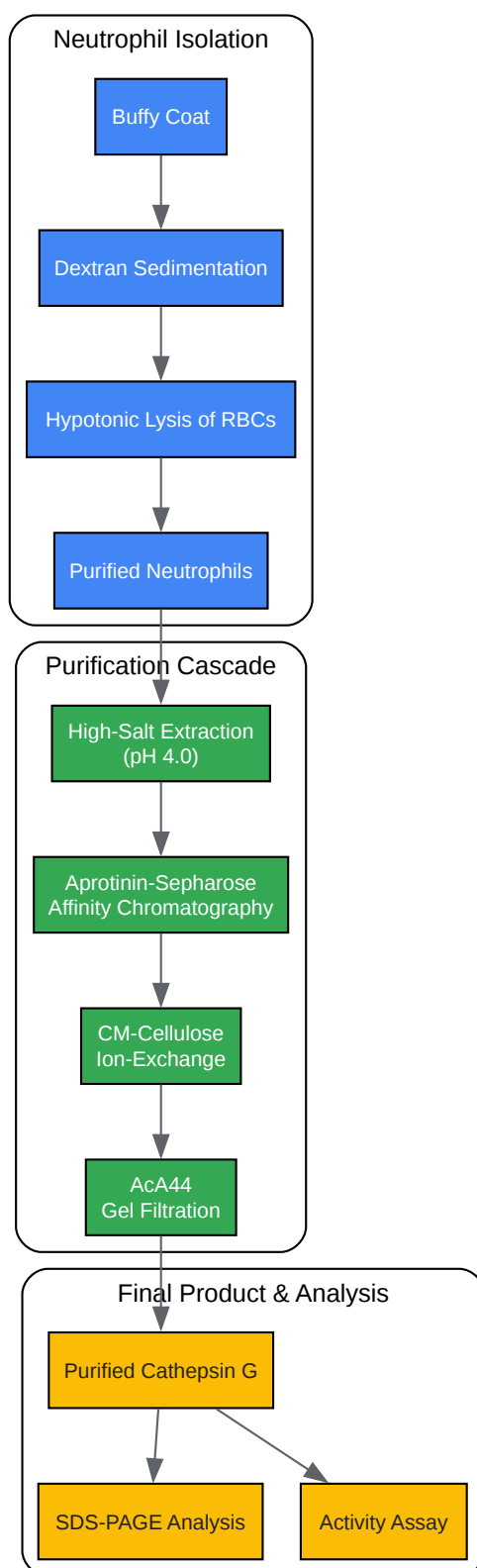
Methodology:

- Substrate Preparation:
 - Prepare a stock solution of the Suc-Ala-Ala-Pro-Phe-pNA substrate in DMSO (e.g., 100 mM).
 - Dilute the stock solution in the Assay Buffer to a final working concentration (e.g., 1 mM).
- Enzyme Preparation:
 - Dilute the purified Cathepsin G enzyme preparation in Assay Buffer to a concentration that yields a linear rate of substrate hydrolysis over the desired time course.
- Assay Procedure:
 - Pipette the enzyme solution into the wells of a 96-well microplate.

- To initiate the reaction, add the substrate solution to each well. The final volume should be consistent (e.g., 200 μ L).
- Immediately place the microplate in a reader pre-warmed to 25°C.
- Data Acquisition and Analysis:
 - Measure the increase in absorbance at 405 nm over time. The yellow p-nitroaniline product absorbs at this wavelength.
 - Record data points at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
 - Calculate the rate of reaction (V_0) from the linear portion of the absorbance vs. time plot.
 - Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient of p-nitroaniline ($\epsilon_{405} = 10,500 \text{ M}^{-1}\text{cm}^{-1}$).
 - One unit of activity is typically defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute under the specified conditions[12].

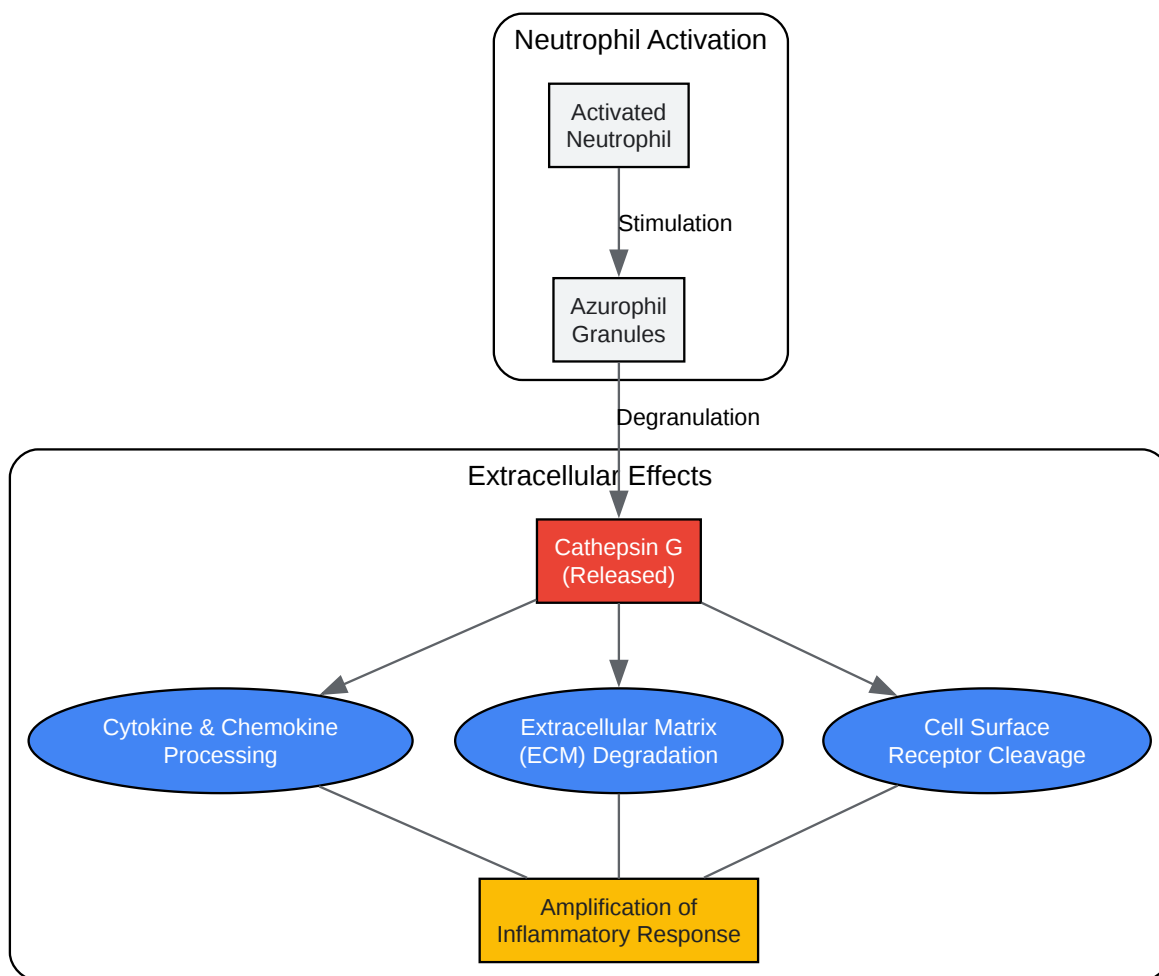
Visualizations: Pathways and Workflows

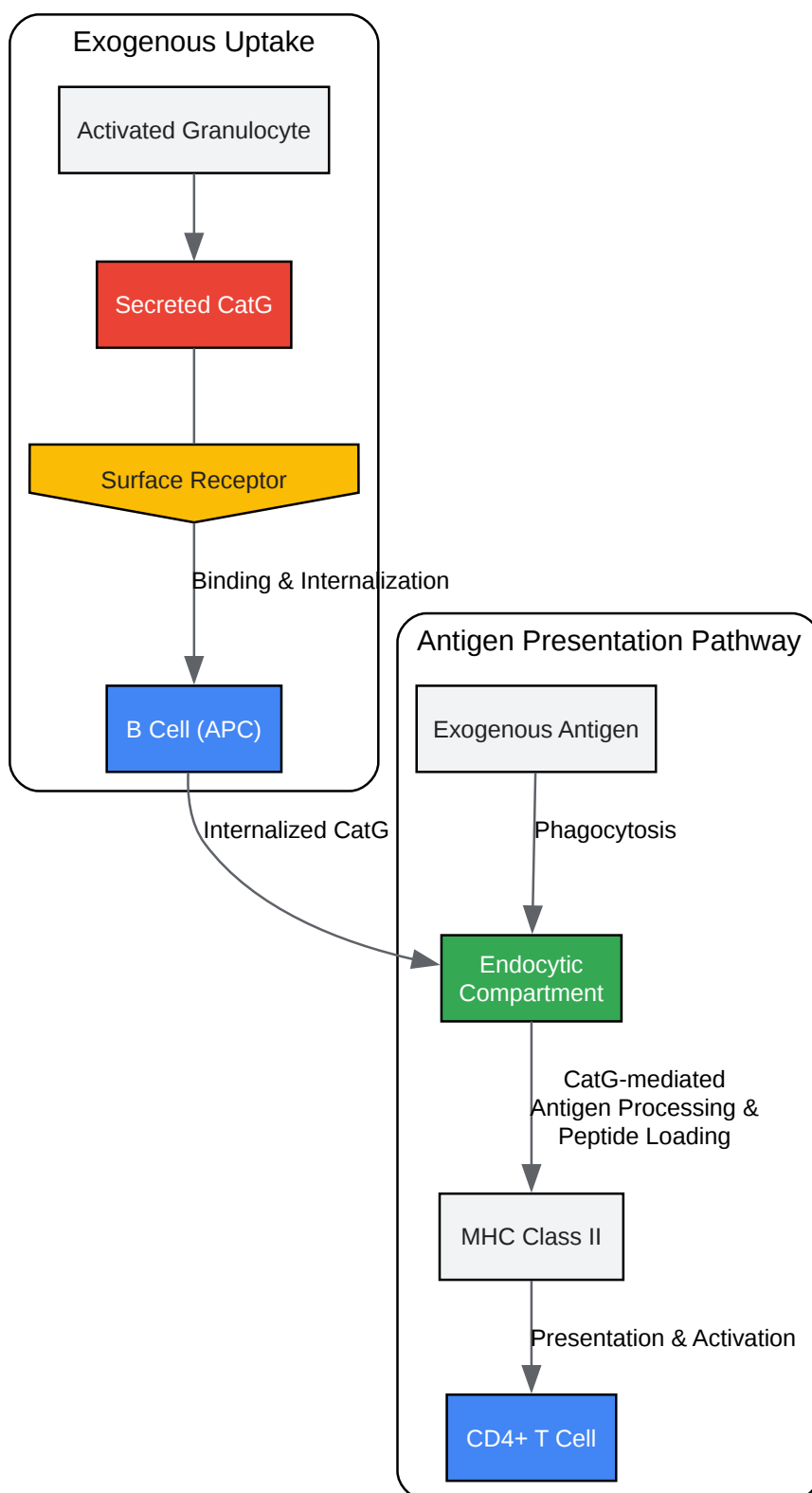
The following diagrams illustrate key processes involving Cathepsin G.



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Caption: Experimental workflow for the isolation and purification of Cathepsin G.





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- To cite this document: BenchChem. [The Discovery and Initial Characterization of Cathepsin G: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370817#discovery-and-initial-characterization-of-cathepsin-g]

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